REACTION_CXSMILES
|
Br[C:2]1[CH:10]([OH:11])[C:9](=[CH:12]N(C)C)[C:8]([OH:16])=[C:7](Br)[C:3]=1[C:4]([OH:6])=[O:5]>[OH-].[Na+].[Ni]>[OH:11][C:10]1[CH:2]=[C:3]([CH:7]=[C:8]([OH:16])[C:9]=1[CH3:12])[C:4]([OH:6])=[O:5] |f:1.2|
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Name
|
2,6-Dibromo-3,5-dihydroxy-4[(dimethylamino) methylene]-benzoic Acid
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Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C(=C(C(C1O)=CN(C)C)O)Br
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.345 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at 25° C. for about 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow or light purple solution
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with saturated NaCl solution (2×0.2 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated by a rotatory evaporator
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |